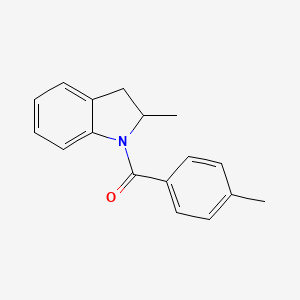![molecular formula C22H25ClN2O2 B5353690 {3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5353690.png)
{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
作用機序
The mechanism of action of {3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. Studies have shown that the compound can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can increase the levels of certain neurotransmitters in the brain, including acetylcholine, dopamine, and norepinephrine. These neurotransmitters are important for cognitive function, mood regulation, and other physiological processes.
実験室実験の利点と制限
One of the main advantages of using {3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride in lab experiments is its potential as a treatment for certain types of cancer and neurodegenerative diseases. The compound has also been shown to have a range of biochemical and physiological effects, which can be useful in studying these processes.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations, and further research is needed to determine its safety for use in vivo.
将来の方向性
There are several future directions for research involving {3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride. One area of research involves the development of more potent and selective analogs of the compound for use as cancer treatments. Another area of research involves the investigation of the compound's potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential as a treatment for certain types of cancer and neurodegenerative diseases. The compound has a range of biochemical and physiological effects, and its mechanism of action is not fully understood. Further research is needed to determine the safety and efficacy of the compound for use in vivo, as well as its potential for the development of more potent and selective analogs.
合成法
The synthesis of {3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride involves several steps. The first step is the synthesis of 3-methoxy-4-hydroxybenzaldehyde, which is then reacted with 4-methylbenzyl bromide to form 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. This compound is then reacted with 4-pyridinylmethylamine to form {3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine. Finally, this compound is treated with hydrochloric acid to form this compound.
科学的研究の応用
{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a treatment for certain types of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment in vivo.
Another area of research involves the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are implicated in the development of these diseases.
特性
IUPAC Name |
N-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-17-3-5-19(6-4-17)16-26-21-8-7-20(13-22(21)25-2)15-24-14-18-9-11-23-12-10-18;/h3-13,24H,14-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBZYVMZCRJMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CC=NC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5353610.png)
![3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine](/img/structure/B5353614.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2,6-dichlorobenzenesulfonamide hydrochloride](/img/structure/B5353622.png)
![4-(3,5-difluoro-4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5353633.png)
![methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5353635.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5353641.png)
![2-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinamide](/img/structure/B5353645.png)
![3-isobutyl-1-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5353652.png)



![2-(1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-2-piperidinyl)pyridine](/img/structure/B5353681.png)

![8-(2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5353696.png)
